N-(3-acetamidophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure using techniques like X-ray crystallography, NMR, IR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the compound’s reactivity with other substances, its possible transformation, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, optical activity, etc., and chemical properties like acidity/basicity, reactivity, etc.Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Compounds related to the specified chemical structure, such as pyrazole-acetamide derivatives, have been synthesized and characterized for their ability to form coordination complexes with Co(II) and Cu(II) ions. These complexes exhibit significant antioxidant activity, demonstrating the potential for these compounds in developing antioxidative agents. The study emphasizes the impact of hydrogen bonding in the self-assembly processes of these complexes, highlighting their structural intricacies and potential biological relevance (Chkirate et al., 2019).
DNA and Protein Binding
Derivatives of the specified chemical compound have shown the ability to interact with DNA and proteins, as evidenced by studies on new paracetamol derivatives. These interactions were characterized through UV, visible, and emission studies, indicating that these compounds can intercalate with DNA and bind strongly with bovine serum albumin (BSA), suggesting their potential in therapeutic applications focusing on nucleic acid and protein targeting (Raj, 2020).
Synthesis and Molecular Docking
Research on the synthesis of novel 2-pyrone derivatives, including compounds closely related to "N-(3-acetamidophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide," has contributed to the understanding of their crystal structures and potential biological interactions. These studies involve comprehensive molecular docking and computational studies to explore the binding modes of these compounds within biological targets, offering insights into their potential applications in drug development and molecular biology (Sebhaoui et al., 2020).
Chemoselective Acetylation
The chemoselective acetylation process, involving compounds like N-(2-hydroxyphenyl)acetamide, showcases the application of these chemical structures in synthesizing intermediates for natural product synthesis, such as antimalarial drugs. This highlights the chemical versatility and applicability of acetamide derivatives in facilitating specific reactions critical for pharmaceutical synthesis (Magadum & Yadav, 2018).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, etc.
Future Directions
This involves potential applications, ongoing research, and open questions about the compound.
Please consult with a professional chemist or a trusted source for accurate information. It’s always important to refer to the latest and most reliable scientific literature.
properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-13-10-17(19(27)23-6-8-28-9-7-23)22-24(13)12-18(26)21-16-5-3-4-15(11-16)20-14(2)25/h3-5,10-11H,6-9,12H2,1-2H3,(H,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYLONXERPKOGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=CC(=C2)NC(=O)C)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide |
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